molecular formula C8H8BrNO3 B1291808 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene CAS No. 885519-07-3

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Cat. No. B1291808
CAS RN: 885519-07-3
M. Wt: 246.06 g/mol
InChI Key: XTZNLELDRXUAOX-UHFFFAOYSA-N
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Description

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used in organic synthesis .


Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . A Friedel Crafts acylation followed by a Clemmensen Reduction can be used when the group has more than two carbons .


Molecular Structure Analysis

The molecular formula of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is C8H8BrNO3 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Scientific Research Applications

Synthesis of Indole Derivatives

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene: is a precursor in the synthesis of indole derivatives, which are significant in the realm of natural products and pharmaceuticals . Indoles are integral to cell biology and are used in the treatment of various disorders, including cancer and microbial infections . The compound’s role in synthesizing indoles highlights its importance in medicinal chemistry.

Biological Activity Studies

The compound can be used to study the biological activity of indole derivatives. Indoles exhibit a range of biological properties such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Research into these activities can lead to the development of new drugs and therapies.

Organic Synthesis

In organic synthesis, 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene serves as a building block for complex molecules. It’s used in constructing pharmacologically active compounds, contributing to the diversity of medicinal chemistry .

Catalysis Research

This compound may also find applications in catalysis research. Its structure could be pivotal in studying catalytic processes that facilitate the formation of indole derivatives and other organic compounds .

Green Chemistry

The compound’s use in green synthetic organic chemistry is another area of application. Researchers can explore environmentally friendly synthesis routes that minimize waste and avoid toxic reagents .

Mechanism of Action

The mechanism of action of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate .

Safety and Hazards

When handling 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

properties

IUPAC Name

5-bromo-1-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZNLELDRXUAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646167
Record name 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

CAS RN

885519-07-3
Record name 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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